Technical Monograph: 3-Bromo-4-(diethylaminomethyl)pyridine
Technical Monograph: 3-Bromo-4-(diethylaminomethyl)pyridine
Content Type: Technical Reference & Synthesis Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Introduction: The Bifunctional Scaffold
3-Bromo-4-(diethylaminomethyl)pyridine is a high-value heterocyclic intermediate used primarily in the synthesis of kinase inhibitors and GPCR ligands. Its structural utility lies in its orthogonal reactivity :
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The C3-Bromine: A handle for transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
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The C4-Diethylaminomethyl: A solubilizing pharmacophore often functioning as a hydrogen bond acceptor or a cationic interaction site in physiological pH.
This guide provides a comprehensive analysis of its physicochemical profile, validated synthetic routes, and downstream applications in diversity-oriented synthesis (DOS).
Chemical Identity & Predicted Properties
As a specific building block, empirical data is often proprietary. The following parameters are calculated based on structure-activity relationship (SAR) fragment contributions.
| Property | Value / Description | Note |
| IUPAC Name | N,N-diethyl-1-(3-bromopyridin-4-yl)methanamine | |
| Molecular Formula | C₁₀H₁₅BrN₂ | |
| Molecular Weight | 243.15 g/mol | |
| Predicted LogP | 2.1 ± 0.4 | Moderate lipophilicity suitable for CNS penetration. |
| pKa (Pyridine N) | ~3.5 | Reduced basicity due to the inductive effect of Br. |
| pKa (Amine N) | ~9.8 | Typical tertiary aliphatic amine; protonated at physiological pH. |
| Physical State | Oil or Low-Melting Solid | Free base is likely an oil; HCl salt is a solid. |
Retrosynthetic Analysis & Synthesis Protocols
The synthesis of 3-Bromo-4-(diethylaminomethyl)pyridine generally proceeds via two primary routes depending on the starting material availability: Reductive Amination (Method A) or Radical Functionalization (Method B).
Visualization: Synthetic Pathways
Figure 1: Two distinct synthetic strategies. Method A is preferred for scale-up due to milder conditions and higher atom economy.
Method A: Reductive Amination (Preferred)
This route is superior for medicinal chemistry libraries due to operational simplicity and the avoidance of lachrymatory alkyl bromide intermediates.
Reagents:
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Precursor: 3-Bromo-4-pyridinecarboxaldehyde (or 3-bromoisonicotinaldehyde).
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Amine: Diethylamine (1.1 equiv).
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Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv).
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Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
Step-by-Step Protocol:
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Imine Formation: Charge a reaction vessel with 3-Bromo-4-pyridinecarboxaldehyde (1.0 equiv) and DCM (0.2 M concentration). Add Diethylamine (1.1 equiv).
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Note: If reaction is sluggish, add catalytic Acetic Acid (1-2 drops) or Titanium(IV) isopropoxide to facilitate imine formation.
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Reduction: Stir at room temperature for 30 minutes. Add Sodium triacetoxyborohydride (1.5 equiv) in a single portion.
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Safety: Evolution of gas may occur; ensure proper venting.
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Quench: Stir for 4–16 hours under nitrogen. Quench with saturated aqueous NaHCO₃.
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Workup: Extract the aqueous layer with DCM (3x). Combine organics, dry over Na₂SO₄, and concentrate.
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Purification: The crude amine is often pure enough. If not, purify via flash column chromatography (DCM/MeOH/NH₄OH gradient).
Method B: Radical Bromination & Substitution
Used when the aldehyde precursor is unavailable or expensive, starting from the cheaper 'picoline' derivative.
Reagents:
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Brominating Agent: N-Bromosuccinimide (NBS).
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Initiator: AIBN or Benzoyl Peroxide.
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Nucleophile: Diethylamine.
Step-by-Step Protocol:
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Radical Bromination: Dissolve 3-Bromo-4-methylpyridine in CCl₄ or Trifluorotoluene. Add NBS (1.05 equiv) and AIBN (0.1 equiv). Reflux until conversion is complete (monitor by LCMS).
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Critical: Avoid over-bromination to the dibromo-methyl species.
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Substitution: Cool the mixture, filter off succinimide, and concentrate. Redissolve the crude 3-bromo-4-(bromomethyl)pyridine in Acetonitrile.
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Amination: Add K₂CO₃ (2.0 equiv) and Diethylamine (1.2 equiv). Stir at 60°C for 2 hours.
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Isolation: Filter inorganic salts, concentrate, and purify via acid-base extraction.
Reactivity & Applications
The target molecule is a "linchpin" intermediate. The bromine atom allows it to be coupled to larger scaffolds, while the amine tail remains chemically inert under coupling conditions (provided no Pd-poisoning occurs).
Visualization: Divergent Synthesis
Figure 2: The C3-Bromine serves as a universal handle for Pd-catalyzed C-C and C-N bond formation.
Key Reaction: Suzuki-Miyaura Coupling
Context: Attaching the pyridine core to an aryl ring (e.g., Indole, Benzene) to extend the scaffold.
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Catalyst Choice: Pd(dppf)Cl₂·DCM is recommended to prevent chelation by the diethylamino group.
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Base: K₃PO₄ or Cs₂CO₃ (anhydrous conditions preferred to minimize protodebromination).
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Solvent: 1,4-Dioxane/Water (4:1) at 90°C.
Safety & Handling (MSDS Summary)
While specific MSDS data for this exact intermediate may be sparse, handle according to the hazard profiles of halogenated pyridines and tertiary amines .
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Skin/Eye: Corrosive/Irritant.[5] The free base can cause severe eye damage.
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Inhalation: Avoid dust/mist. Use a fume hood.
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The amine moiety is prone to N-oxidation over time if exposed to air.
References
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Reductive Amination General Protocol: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link
- Pyridine Functionalization: Schlosser, M., et al. "Halogen/Metal Permutation at Pyridines." Tetrahedron, 2005. (Context for reactivity of 3-bromopyridines).
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Precursor Availability (3-Bromo-4-methylpyridine): PubChem CID 817630.[5] Link
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Precursor Availability (3-Bromoisonicotinaldehyde): ChemSpace/PubChem. Link
Sources
- 1. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-Bromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. 3-Bromo-4-methylpyridine | C6H6BrN | CID 817630 - PubChem [pubchem.ncbi.nlm.nih.gov]
